molecular formula C8H9ClO2 B1617189 1,2-Ethanediol, 1-(2-chlorophenyl)- CAS No. 59365-60-5

1,2-Ethanediol, 1-(2-chlorophenyl)-

Cat. No. B1617189
CAS RN: 59365-60-5
M. Wt: 172.61 g/mol
InChI Key: YGOPULMDEZVJGI-UHFFFAOYSA-N
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Description

“1,2-Ethanediol, 1-(2-chlorophenyl)-” is a chemical compound with the molecular formula C8H9ClO2 . It is also known as ethylene glycol . This compound is an important intermediate for the synthesis of ®-Eliprodil, which is widely applied in the treatment of ischemic stroke .


Synthesis Analysis

The synthesis of ®-p-chlorophenyl-1,2-ethanediol (pCPED) has been achieved through the enantioconvergent hydrolysis of racemic styrene oxide (rac-pCSO) at high concentration . The bi-enzymatic catalysis was designed and investigated by a pair of epoxide hydrolases . Under optimized reaction conditions, 300 mM rac-pCSO was completely hydrolyzed within 5 hours, affording ®-pCPED with 87.8% eep, 93.4% yield, and 8.63 g/L/h space–time yield (STY) .


Molecular Structure Analysis

The molecular structure of “1,2-Ethanediol, 1-(2-chlorophenyl)-” consists of an ethanediol group (C2H6O2) attached to a 2-chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Ethanediol, 1-(2-chlorophenyl)-” include a molecular weight of 172.61 , a melting point of 68-75°C, and a boiling point of 293°C .

Scientific Research Applications

Chemoenzymatic Synthesis

  • Enantiomers of various 1-aryl-1,2-ethanediols, including 1,2-Ethanediol, 1-(2-chlorophenyl)-, have been synthesized using a one-pot method combining chemical and enzymatic reactions (Bencze et al., 2011).

Analysis of Optical Purity

  • Capillary electrophoresis (CE) was developed to analyze the optical purity of p-chlorophenyl-1,2-ethanediol enantiomers, proving its efficacy in determining enantiomer excesses (Zhao Yan, 2006).

Bioreduction Studies

  • Research on the bioreduction of 2-hydroxyacetophenone to (R)- and (S)-1-phenyl-1,2-ethanediol using substrate tolerance carbonyl reductases showed efficient production of these compounds, indicating their potential in pharmaceutical industries (Cui et al., 2017).

Asymmetric Hydrogenation

  • A study described the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, producing 1-aryl-1,2-ethanediols with high enantioselectivity (Ohkuma et al., 2007).

Synthesis for Medicinal Use

  • The synthesis of lanoconazole, involving 1-(2-chlorophenyl)-1, 2-ethanediol dimethanesulfonate as a key intermediate, shows its utility in creating antifungal medications (Li Chu-jun, 2006).

Gram-Scale Synthesis

  • A study demonstrated the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol, an important intermediate for ischemic stroke treatment, using bi-enzymatic catalysis (Zhang et al., 2022).

Concurrent Oxidations for Diol Synthesis

  • The use of whole cell biocatalysts in regio- and stereoselective concurrent oxidations of racemates to create enantiopure 1,2-diols represents a green method for synthesizing these valuable diols (Jia et al., 2011).

Biotransformation Studies

  • Microbial transformation of compounds like 2-phenylethanol and acetophenone by Colletotrichum acutatum resulted in the production of 1-phenyl-1,2-ethanediol, demonstrating the potential of this fungus in chemical synthesis (Aristizabal et al., 2008).

Solid-State Catalysis

  • The solid-state pinacol rearrangement of 1,1,2-triphenyl-1,2-ethanediol over various solid acids indicates the potential of solid-solid catalysis in organic synthesis (Toyoshi et al., 1998).

Crystal Structure Investigation

  • The crystal structure of 1-phenyl-1,2-ethanediol, synthesized from epoxy styrene, was characterized, highlighting the importance of this compound in crystallography and materials science (Bikas et al., 2019).

Biosynthesis Research

  • Enantioconvergent biosynthesis of (R)-phenyl-1,2-ethanediol and (R)-4-chlorophenyl-1,2-ethanediol using recombinant Escherichia coli cells expressing epoxide hydrolases was explored, showing the potential of biocatalysts in synthesizing these compounds (Min & Lee, 2012).

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes, ingestion, and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

1-(2-chlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPULMDEZVJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974780
Record name 1-(2-Chlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediol, 1-(2-chlorophenyl)-

CAS RN

59365-60-5
Record name 1,2-Ethanediol, 1-(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059365605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigrouosly stirred mixture of AD-mix (1.4 g) in water (5 ml) and t-butanol (5 ml) at 0° C. was added 1-Chloro-2-vinyl-benzene (0.140 grams, 1.0 mmole) and stirred at 0° C. for 2 hours. To the mixture sodium sulfite (1.5 g) was added and allowed to warm to room temperature for 1 hour. The mixture was extracted with methylene chloride. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to give a colorless oil (0.190 g). MW 172.61; MS (m/e) 190 (M++18).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
GSJ Mannens, J Hendrickx, CGM Janssen… - Drug metabolism and …, 2007 - ASPET
RWJ-333369 (1,2-ethanediol, [1-2-chlorophenyl]-, 2-carbamate, [S]-; CAS Registry Number 194085-75-1) is a novel neuromodulator in clinical development for the treatment of epilepsy…
Number of citations: 43 dmd.aspetjournals.org
RNVS Mamidi, G Mannens, P Annaert… - Drug metabolism and …, 2007 - ASPET
The in vivo metabolism and excretion of RWJ-333369 [1,2-ethanediol, 1-(2-chlorophenyl)-, 2-carbamate, (S)-], a novel neuromodulator, were investigated in mice, rats, rabbits, and dogs …
Number of citations: 15 dmd.aspetjournals.org
RN Rao, K Ramakrishna, B Sravan… - … of pharmaceutical and …, 2013 - Elsevier
A stability indicating reversed phase HPLC method was developed and validated for determination of process related impurities and forced degradants of carisbamate (CRS) in bulk …
F Vacondio, C Silva, M Mor, B Testa - Drug metabolism reviews, 2010 - Taylor & Francis
The aims of this review were 1) to compile a large number of reliable literature data on the metabolic hydrolysis of medicinal carbamates and 2) to extract from such data a qualitative …
RK Bhamidipati, R Mullangi, NR Srinivas - Xenobiotica, 2017 - Taylor & Francis
Full article: Interspecies scaling of urinary excretory amounts of nine drugs belonging to different therapeutic areas with diverse chemical structures – accurate prediction of the human …
Y Song, Q Song, W Liu, J Li, P Tu - TrAC Trends in Analytical Chemistry, 2023 - Elsevier
MS/MS currently serves as the workhorse for metabolomics. Structural identification is extremely important to correlate statistical variables to biochemical functions and conventional …
D Hadavi, E de Lange, J Jordens… - Rapid …, 2019 - Wiley Online Library
Rationale The separation of isomeric compounds with major differences in their physiochemical and pharmacokinetic properties is of particular importance in pharmaceutical R&D. …
AH Rezvani, AJ Lawrence, MP Arolfo… - Recent Patents on …, 2012 - ingentaconnect.com
Alcoholism is a complex heterogeneous disease and a number of neurotransmitter and neuromodulator systems have been implicated in its manifestation. Consequently, it is unlikely …
DA Smith, RS Obach - Chemical research in toxicology, 2009 - ACS Publications
In previous papers, we have offered a strategic framework regarding metabolites of drugs in humans and the need to assess these in laboratory animal species (also termed Metabolites …
Number of citations: 151 0-pubs-acs-org.brum.beds.ac.uk
J Gong, J Gan, E Masson, S Syed, YQ Xia… - Drug Metabolism and …, 2012 - ASPET
Brivanib alaninate is an orally administered alanine prodrug of brivanib, a dual inhibitor of the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling …
Number of citations: 7 dmd.aspetjournals.org

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